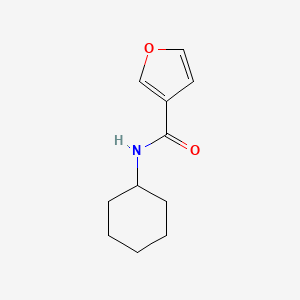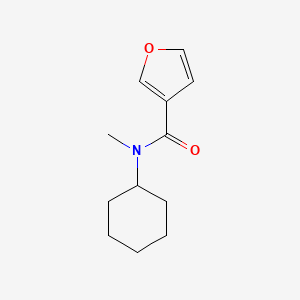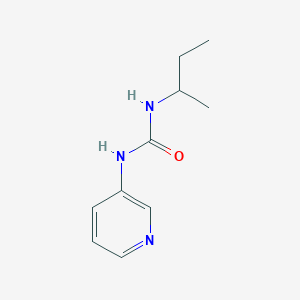
1-Butan-2-yl-3-pyridin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butan-2-yl-3-pyridin-3-ylurea is an organic compound that belongs to the class of ureas It features a pyridine ring attached to a urea moiety, with a butan-2-yl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butan-2-yl-3-pyridin-3-ylurea can be synthesized through the reaction of pyridine-3-carboxylic acid with butan-2-amine, followed by the addition of a urea derivative. The reaction typically involves the use of a coupling agent such as carbodiimide to facilitate the formation of the urea bond. The reaction conditions often include mild heating and the use of an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butan-2-yl-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
1-Butan-2-yl-3-pyridin-3-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-butan-2-yl-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound affects the downstream signaling events.
Comparaison Avec Des Composés Similaires
1-Butyl-3-pyridin-3-ylurea: Similar structure but with a butyl group instead of a butan-2-yl group.
1-Butan-2-yl-3-pyridin-2-ylurea: Similar structure but with the pyridine ring attached at a different position.
1-Butan-2-yl-3-pyridin-4-ylurea: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 1-Butan-2-yl-3-pyridin-3-ylurea is unique due to the specific positioning of the butan-2-yl group and the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
1-butan-2-yl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-8(2)12-10(14)13-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFXEGUDMYWGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
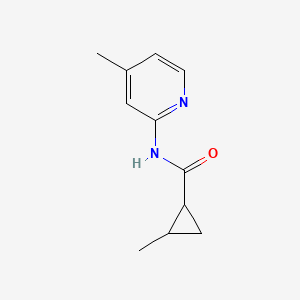
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)
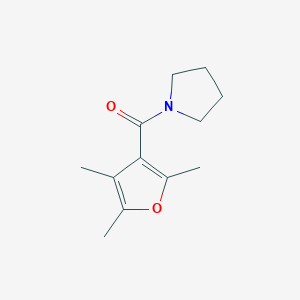
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)
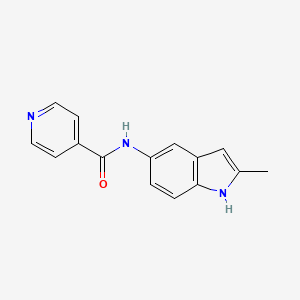
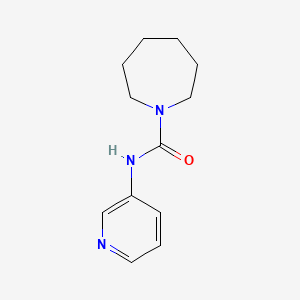
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
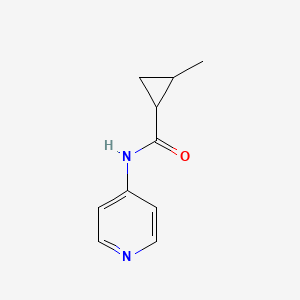
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)
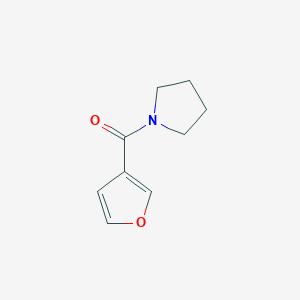
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
